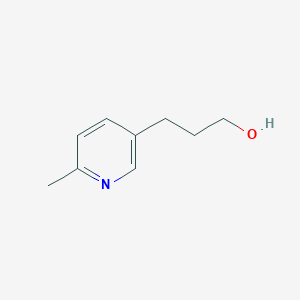

3-(6-Methylpyridin-3-yl)propan-1-ol

Description

3-(6-Methylpyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a propan-1-ol chain attached to the 3-position of a 6-methyl-substituted pyridine ring. This structure combines the aromatic and electron-rich properties of pyridine with the hydrophilic hydroxyl group of propanol, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-(6-methylpyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-5-9(7-10-8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJHHIDLQVUQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)propan-1-ol typically involves the reaction of 6-methylpyridine with a suitable propanol derivative under controlled conditions. One common method is the alkylation of 6-methylpyridine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(6-Methylpyridin-3-yl)propan-1-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

Oxidation: 3-(6-Methylpyridin-3-yl)propanoic acid.

Reduction: 3-(6-Methylpyridin-3-yl)propane.

Substitution: 3-(6-Methylpyridin-3-yl)propyl chloride or bromide.

Scientific Research Applications

3-(6-Methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 3-(6-Methylpyridin-3-yl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(6-Chloropyridin-3-yl)propan-1-ol

- Substituent : Chlorine at the 6-position of pyridine.

- Molecular Formula: C₈H₁₀ClNO.

- Molecular Weight : 171.63 g/mol.

- Key Differences : The electronegative chlorine atom enhances polarity and may alter solubility compared to the methyl group. Chlorine’s electron-withdrawing effect could reduce electron density on the pyridine ring, affecting reactivity in substitution reactions .

3-(2-Aminopyridin-3-yl)propan-1-ol

- Substituent: Amino group at the 2-position of pyridine.

- This derivative may exhibit distinct pharmacological properties compared to the 6-methyl analogue .

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

- Substituent : Methoxy groups at the 5- and 6-positions; propargyl alcohol chain.

- Molecular Formula: C₁₀H₁₁NO₃.

- Key Differences: Methoxy groups increase steric bulk and electron density, while the propargyl chain introduces alkyne reactivity. This structure may serve as a precursor for click chemistry applications, unlike the saturated propanol chain in the target compound .

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol

- Substituent: Diethylamino group at the 6-position; methyl at the 5-position.

- Molecular Formula : C₁₃H₂₂N₂O.

- Key Differences: The diethylamino group imparts strong basicity and may influence pharmacokinetics, such as membrane permeability. This compound is classified for acute toxicity and specific organ toxicity, highlighting the impact of substituents on safety profiles .

Comparative Data Table

Biological Activity

3-(6-Methylpyridin-3-yl)propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(6-Methylpyridin-3-yl)propan-1-ol can be represented as follows:

This compound features a pyridine ring, which is known for its diverse biological activities, including neuroprotective effects.

Neuroprotective Effects

Recent studies have indicated that compounds containing pyridine rings exhibit neuroprotective properties. For instance, derivatives of 1H-pyrazol-5-ol have been shown to have significant neurocytoprotective effects in cellular models of oxidative stress, suggesting that similar mechanisms may be applicable to 3-(6-Methylpyridin-3-yl)propan-1-ol .

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| SH-SY5Y Cell Injury Model | Significant reduction in cell death under OGD/R | |

| Mouse Model of Focal Ischemia | Reduced infarct area and improved neurological outcomes |

Antioxidant Activity

The antioxidant capacity of 3-(6-Methylpyridin-3-yl)propan-1-ol has been inferred from studies on related compounds. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The compound's ability to scavenge free radicals could contribute to its protective effects against neuronal damage.

The proposed mechanisms by which 3-(6-Methylpyridin-3-yl)propan-1-ol exerts its biological effects include:

- Free Radical Scavenging : The presence of the pyridine moiety may enhance the compound's ability to neutralize reactive oxygen species (ROS).

- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions, reducing their availability for catalyzing harmful reactions in biological systems .

- Modulation of Neurotransmitter Systems : Compounds with similar structures often interact with neurotransmitter receptors, potentially influencing dopaminergic and glutamatergic signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of 3-(6-Methylpyridin-3-yl)propan-1-ol in therapeutic settings:

Case Study 1: Parkinson's Disease Model

In a study involving a Parkinson's disease model using MPTP-treated mice, compounds structurally related to 3-(6-Methylpyridin-3-yl)propan-1-ol showed significant improvements in motor function and reductions in dopaminergic neuron loss. This suggests potential applicability for treating neurodegenerative conditions .

Case Study 2: Stroke Recovery

Another investigation focused on the recovery from ischemic stroke, where similar compounds were noted to enhance recovery outcomes through neuroprotective mechanisms. These findings support further exploration into the role of 3-(6-Methylpyridin-3-yl)propan-1-ol in stroke therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.